molecular formula C13H14F3NO4 B1354002 (4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid CAS No. 207508-60-9

(4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid

Cat. No. B1354002
M. Wt: 305.25 g/mol
InChI Key: DGVMWWMTSDUMAQ-WPRPVWTQSA-N
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Description

The compound “(4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid” is a derivative of L-glutamic acid. L-glutamic acid is one of the 20 standard amino acids used by living organisms to build proteins . The “4-(4-Trifluoromethyl-benzyl)” part suggests the presence of a benzyl group (a phenyl ring attached to a CH2 group) that is substituted with a trifluoromethyl group (CF3) at the 4-position of the phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would likely include the characteristic structure of L-glutamic acid (a five-carbon chain with two carboxyl groups and one amino group), with a benzyl group substituted with a trifluoromethyl group attached at the 4-position .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, trifluoromethyl groups are known to significantly influence the chemical behavior of the molecules they are part of, due to their high electronegativity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could influence properties like polarity and reactivity .

Scientific Research Applications

Biomedical Applications

Biodegradable Polymers

  • γ-Poly-glutamic acid (γ-PGA), derived from glutamic acid, is explored for its utility in medicine due to its water solubility, biodegradability, biocompatibility, and non-toxicity. It has applications as a metal chelator, drug carrier, gene vector, vaccine adjuvant, tissue engineering material, and contrast agent, highlighting its potential as a biomedical material (Guoliang Wang et al., 2020).

Drug Delivery Systems

  • Poly-γ-glutamic acid (γ-PGA) stands out in drug delivery applications due to its non-toxic, biodegradable, and biocompatible properties. Despite its higher production cost compared to synthetic plastics, its biodegradability positions γ-PGA as a potential alternative for synthetic plastics in drug delivery (O. Balogun-Agbaje, O. Odeniyi, Michael A. Odeniyi, 2021).

Industrial and Environmental Applications

Corrosion Inhibition

  • Research into glutamic acid derivatives, including (4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid, has identified their potential as efficient corrosion inhibitors for metals in various aggressive solutions. These derivatives can act as corrosion inhibitors or accelerators depending on the conditions, highlighting the need for further study to understand their inhibition mechanisms (Latifa Hamadi et al., 2018).

Future Directions

The future directions would depend on the potential applications of this compound. Given the increasing interest in fluorinated compounds in fields like medicinal chemistry, this could be an area of future research .

properties

IUPAC Name

(2S,4S)-2-amino-4-[[4-(trifluoromethyl)phenyl]methyl]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4/c14-13(15,16)9-3-1-7(2-4-9)5-8(11(18)19)6-10(17)12(20)21/h1-4,8,10H,5-6,17H2,(H,18,19)(H,20,21)/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVMWWMTSDUMAQ-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(C(=O)O)N)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C[C@@H](C(=O)O)N)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435064
Record name (4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid

CAS RN

207508-60-9
Record name (4S)-4-(4-Trifluoromethyl-benzyl)-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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